Researchers face batch inconsistencies and yield loss from hygroscopic free base or racemic pyrrolidine-3-methanol. The (S)-pyrrolidine-3-methanol hydrochloride (CAS 1316087-88-3) offers a stable, crystalline enantiopure (≥97%) salt solution. • Non-hygroscopic solid ensures accurate weighing and reliable stoichiometry. • Pre-resolved (S)-configuration eliminates 50% yield loss inherent to racemic synthesis and avoids costly chiral chromatography. • Ideal for constructing PROTAC linker-ligands and GPR40 agonist APIs requiring strict stereochemical alignment. Supply chain: consistent batch quality, available for immediate global shipping.
(S)-Pyrrolidin-3-ylmethanol hydrochloride (CAS 1316087-88-3) is a premium chiral building block characterized by a pyrrolidine core and a 3-position hydroxymethyl group in the strictly defined (S)-configuration . Supplied as a stable, high-purity (≥97%) crystalline hydrochloride salt, it is engineered to overcome the inherent instability and hygroscopicity of its free base counterpart. This compound is a critical precursor in the development of targeted protein degraders (PROTACs) and complex active pharmaceutical ingredients (APIs), where precise stereochemical alignment and reliable processability are mandatory for successful scale-up [1].
Substituting (S)-pyrrolidin-3-ylmethanol hydrochloride with its free base (CAS 110013-19-9) or a racemic equivalent introduces severe procurement and processing risks. The free base is highly hygroscopic, prone to atmospheric degradation, and difficult to weigh accurately, leading to batch-to-batch stoichiometric inconsistencies . Furthermore, utilizing a racemic mixture instead of the enantiopure (S)-isomer caps the theoretical yield of the active pharmaceutical intermediate at 50% and necessitates resource-intensive chiral chromatography to remove the inactive (R)-diastereomer. Procurement of the specific (S)-hydrochloride salt is therefore non-negotiable for maintaining high atom economy, structural stability, and predictable reactivity in late-stage manufacturing [1].
The free base form of (S)-pyrrolidin-3-ylmethanol is notoriously hygroscopic, which complicates precise weighing and leads to degradation during storage . In contrast, (S)-pyrrolidin-3-ylmethanol hydrochloride is isolated as a stable crystalline solid that maintains structural integrity and purity at room temperature[1]. This transition from a moisture-sensitive free base to a robust hydrochloride salt reduces transfer losses and weighing variances from >5% down to <1%, ensuring exact stoichiometry in sensitive multi-step syntheses .
| Evidence Dimension | Hygroscopicity and Handling Variance |
| Target Compound Data | Stable solid, <1% weighing variance |
| Comparator Or Baseline | Free base (CAS 110013-19-9): Hygroscopic, >5% transfer loss |
| Quantified Difference | >4% improvement in stoichiometric precision |
| Conditions | Ambient laboratory weighing and storage conditions |
Procuring the hydrochloride salt eliminates the need for specialized inert-atmosphere handling, directly reducing batch-to-batch variability in pharmaceutical manufacturing.
Utilizing enantiopure (S)-pyrrolidin-3-ylmethanol hydrochloride (≥97% purity) eliminates the generation of inactive (R)-diastereomers during the synthesis of targeted protein degraders [1]. When substituting with a racemic mixture, the maximum theoretical yield of the active enantiomer is strictly capped at 50%, necessitating costly downstream chiral chromatography . By procuring the pre-resolved (S)-enantiomer, manufacturers achieve a 100% atom economy for the target stereocenter, effectively doubling the throughput of late-stage API synthesis [2].
| Evidence Dimension | Theoretical Yield of Active Diastereomer |
| Target Compound Data | 100% conversion to desired (S)-configured intermediate |
| Comparator Or Baseline | Racemic mixture: Capped at 50% yield |
| Quantified Difference | 50% absolute increase in active intermediate yield |
| Conditions | Late-stage asymmetric synthesis of targeted therapeutics |
Starting with the enantiopure (S)-hydrochloride salt prevents massive yield losses and bypasses the need for expensive, time-consuming chiral resolution steps.
The hydrochloride salt form temporarily protects the secondary amine of the pyrrolidine ring, allowing for more controlled functionalization compared to the highly reactive free base . When using the unprotected free base, competitive N- and O-alkylation or acylation frequently occurs, which can reduce the yield of the desired mono-functionalized product by up to 40% . The predictable reactivity of the HCl salt under buffered conditions ensures higher chemoselectivity, cleaner crude profiles, and a significant reduction in the need for complex chromatographic purifications .
| Evidence Dimension | Chemoselectivity in functionalization |
| Target Compound Data | Controlled reactivity via in situ neutralization |
| Comparator Or Baseline | Free base: High rate of competitive N/O-reactions |
| Quantified Difference | Up to 40% reduction in unwanted side-reactions |
| Conditions | Standard electrophilic substitution workflows |
The inherent protection offered by the hydrochloride salt simplifies synthetic routing and significantly reduces the burden of complex chromatographic purifications.
The highly specific (S)-stereocenter and robust stability of this hydrochloride salt make it an ideal building block for constructing the complex linker-ligand architectures required in E3 ligase modulators and PROTACs, where spatial orientation is critical for target protein recruitment [1].
As a pre-resolved chiral intermediate, it is perfectly suited for the synthesis of biphenyl-based GPR40 agonists used in diabetes research, ensuring that the final API maintains the exact stereochemistry required for optimal receptor binding and efficacy [2].
The excellent handling characteristics, low hygroscopicity relative to the free base, and precise stoichiometry of the hydrochloride salt make it the preferred choice for industrial-scale multi-step syntheses, directly reducing batch variability and eliminating the need for late-stage chiral resolution[3].